

GSK-4716: A Selective Agonist of Estrogen-Related Receptors β and γ

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK-4716 is a synthetic small molecule identified as a selective agonist for the orphan nuclear receptors, Estrogen-Related Receptor β (ERR β) and Estrogen-Related Receptor γ (ERR γ). As members of the nuclear receptor superfamily, ERR β and ERR γ are constitutively active transcription factors that play crucial roles in regulating cellular energy metabolism, mitochondrial biogenesis, and tissue development. Unlike the classical estrogen receptors (ER α and ER β), ERRs do not bind endogenous estrogen ligands. **GSK-4716** has emerged as a valuable chemical tool for elucidating the physiological functions of ERR β and ERR γ and for exploring their therapeutic potential in metabolic diseases. This guide provides a comprehensive overview of the technical data and methodologies associated with the characterization of **GSK-4716**.

Core Data PresentationPhysicochemical Properties



Property	Value
Chemical Name	4-Hydroxy-N'-[(4-propan-2- ylphenyl)methylidene]benzohydrazide
Molecular Formula	C17H18N2O2
Molecular Weight	282.34 g/mol
CAS Number	101574-65-6
Appearance	Solid
Solubility	Soluble in DMSO

Biological Activity and Selectivity

GSK-4716 demonstrates selective agonist activity towards ERR β and ERR γ , with established potency in functional assays. While specific binding affinities (Ki) for each receptor subtype are not widely reported in the public domain, functional data underscores its selectivity over ERR α and the classical estrogen receptors.

Parameter	Receptor	Value	Assay Type	Reference
EC50	ERRy	1.3 μΜ	Coactivator Peptide Recruitment Assay	[1]
IC50	ERRy	2 μΜ	FRET (Fluorescence Resonance Energy Transfer) Assay	[2][3]

Signaling Pathways and Experimental Workflows ERRβ/y Signaling Pathway



Foundational & Exploratory

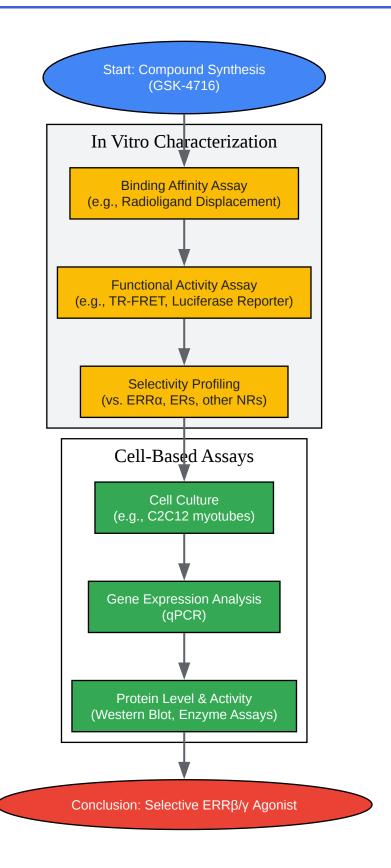
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The activation of ERR β and ERR γ by an agonist like **GSK-4716** initiates a cascade of transcriptional events. This process typically involves the recruitment of coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 α), to the promoter regions of target genes. This leads to the regulation of gene expression involved in mitochondrial biogenesis and energy metabolism.









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